tert-Butyl 3-(methylsulfonamido)-1H-pyrazole-1-carboxylate
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Overview
Description
tert-Butyl 3-(methylsulfonamido)-1H-pyrazole-1-carboxylate is an organic compound that belongs to the class of sulfonamides It features a tert-butyl group, a methylsulfonamido group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(methylsulfonamido)-1H-pyrazole-1-carboxylate typically involves the reaction of tert-butyl 1H-pyrazole-1-carboxylate with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors to improve reaction efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(methylsulfonamido)-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfonamido group can be oxidized to form sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require strong acids or bases, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-(methylsulfonamido)-1H-pyrazole-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to mimic the structure of natural substrates, making it a valuable tool for probing enzyme activity .
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Sulfonamides are a well-known class of antibiotics, and modifications to their structure can lead to new therapeutic agents .
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(methylsulfonamido)-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The pyrazole ring can also participate in π-π interactions with aromatic residues, further stabilizing the enzyme-inhibitor complex .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(methylamino)-1H-pyrazole-1-carboxylate
- tert-Butyl 3-(ethylsulfonamido)-1H-pyrazole-1-carboxylate
- tert-Butyl 3-(methylsulfonamido)-1H-pyrazole-1-acetate
Uniqueness
tert-Butyl 3-(methylsulfonamido)-1H-pyrazole-1-carboxylate is unique due to the presence of both a sulfonamide group and a pyrazole ring. This combination of functional groups provides a distinct set of chemical properties, making it a versatile building block for various applications .
Properties
Molecular Formula |
C9H15N3O4S |
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Molecular Weight |
261.30 g/mol |
IUPAC Name |
tert-butyl 3-(methanesulfonamido)pyrazole-1-carboxylate |
InChI |
InChI=1S/C9H15N3O4S/c1-9(2,3)16-8(13)12-6-5-7(10-12)11-17(4,14)15/h5-6H,1-4H3,(H,10,11) |
InChI Key |
JBGIDELVTPNZHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=N1)NS(=O)(=O)C |
Origin of Product |
United States |
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